molecular formula C7H2BrClF4O B11721191 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B11721191
M. Wt: 293.44 g/mol
InChI Key: GYSBMMVUSJHTRW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms, along with a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be synthesized through various methods, including halogenation and substitution reactionsThe reaction conditions typically involve the use of reagents such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially substituted with bromine, chlorine, and fluorine atoms. The trifluoromethoxy group is then introduced using specific reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to specific biochemical and pharmacological effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H2BrClF4O

Molecular Weight

293.44 g/mol

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrClF4O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

GYSBMMVUSJHTRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)OC(F)(F)F

Origin of Product

United States

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